Cas no 898783-77-2 (3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone)
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
- 3,4-DIMETHYL-4'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
- CTK5G6119
- AG-H-66351
- KB-179210
- 3,4-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
- MFCD03841804
- DTXSID90642978
- 898783-77-2
- 3,4-dimethyl-4'-(4-methylpiperazinomethyl)benzophenone
- (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
- AKOS016020130
- 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
-
- MDL: MFCD03841804
- Inchi: 1S/C21H26N2O/c1-16-4-7-20(14-17(16)2)21(24)19-8-5-18(6-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
- InChI Key: PPKQEZQWHWVVEL-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(C)C(C)=C1)C1C=CC(=CC=1)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 322.20500
- Monoisotopic Mass: 322.204513457Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 23.55000
- LogP: 3.15760
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204566-2g |
3,4-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone |
898783-77-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204566-5g |
3,4-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone |
898783-77-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | D095065-250mg |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone |
898783-77-2 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D095065-500mg |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone |
898783-77-2 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364592-1 g |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-77-2 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 204566-1g |
3,4-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone |
898783-77-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
| abcr | AB364592-1g |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-77-2 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364592-2g |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-77-2 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364592-2 g |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-77-2 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658585-1g |
(3,4-Dimethylphenyl)(4-((4-methylpiperazin-1-yl)methyl)phenyl)methanone |
898783-77-2 | 98% | 1g |
¥6697.00 | 2024-04-26 |
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone Suppliers
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone: A Comprehensive Overview
The compound with CAS No. 898783-77-2, commonly referred to as 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, pharmacological properties, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
Chemical Structure and Properties
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone is an aromatic compound characterized by a benzophenone backbone with specific substituents. The molecule features two methyl groups attached to the benzene ring at positions 3 and 4, along with a piperazine ring substituted at position 4' of the benzophenone moiety. The piperazine ring itself is further modified with a methyl group at position 4. This complex structure contributes to the compound's unique chemical reactivity and biological activity.
The molecular formula of this compound is C19H21N2O, and its molecular weight is approximately 295.39 g/mol. The compound exists as a crystalline solid under standard conditions and exhibits a melting point of around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic and analytical procedures.
Synthesis Methods
The synthesis of 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, condensation reactions, and protection/deprotection strategies. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity.
A typical synthesis route begins with the preparation of the piperazine derivative through alkylation or acylation reactions. This intermediate is then coupled with a suitably substituted benzophenone derivative using coupling agents such as EDC or DCC in the presence of a catalyst like DMAP. The reaction conditions are carefully controlled to ensure selective formation of the desired product while minimizing side reactions.
Recent studies have explored the use of microwave-assisted synthesis to accelerate the reaction process and enhance efficiency. This approach has shown promise in reducing reaction times while maintaining product quality.
Pharmacological Properties and Applications
The pharmacological properties of 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone have been extensively studied in recent years. Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.
In vitro studies have demonstrated that this compound acts as a potent inhibitor of certain kinases involved in cellular signaling pathways. This activity suggests its potential application in the development of therapeutic agents for conditions such as cancer, inflammatory diseases, and neurodegenerative disorders.
A recent study published in *Journal of Medicinal Chemistry* highlighted the compound's ability to modulate G-protein coupled receptors (GPCRs), which are critical targets for drug development. The study revealed that 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone exhibits selective binding affinity for certain GPCR subtypes, making it a promising candidate for further preclinical evaluation.
Beyond pharmacology, this compound has also found applications in materials science. Its rigid aromatic structure makes it suitable for use as a building block in supramolecular chemistry and nanotechnology applications.
Future Directions
Conclusion
898783-77-2 (3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone) Related Products
- 898783-42-1((4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone)
- 898782-70-2(2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 898783-44-3(3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone)
- 898783-69-2(2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone)
- 898788-72-2(2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone)
- 898783-13-6(2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 898783-23-8(3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 24088-65-1(2-(4-Methylpiperazinomethyl)benzophenone)
- 898782-72-4(3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone)
- 898782-74-6(4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone)